

A Technical Guide to the Physical Properties of 2-Cyanoethanethiol

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Compound of Interest

Compound Name: Propanenitrile, 3-mercapto-

Cat. No.: B087174

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For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical and chemical characteristics of a reagent is paramount. This guide provides an in-depth examination of 2-cyanoethanethiol (also known as 3-mercaptopropionitrile), a bifunctional molecule of significant interest in organic synthesis. This document moves beyond a simple recitation of data, offering insights into the practical implications of its properties and the methodologies for their verification.

Chemical Identity and Molecular Structure

2-Cyanoethanethiol is an organosulfur compound featuring both a thiol (-SH) and a nitrile ($\text{C}\equiv\text{N}$) functional group. This unique combination makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.^[1] The presence of these two reactive centers dictates its chemical behavior and physical properties.

The fundamental identity of 2-cyanoethanethiol is established by its molecular formula and structure.

Caption: Molecular structure of 2-Cyanoethanethiol ($\text{HSCH}_2\text{CH}_2\text{CN}$).

Core Physical Properties

The macroscopic behavior of 2-cyanoethanethiol is defined by a set of key physical constants. These values are critical for its handling, purification, and use in reactions.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ NS	[1][2][3][4]
Molecular Weight	87.14 g/mol	[1][2][3][4][5]
Appearance	Colorless to light yellow liquid/oil	[2][3][5]
Odor	Malodorous	[5]
Density	1.0696 g/cm ³	[2]
1.06 g/mL at 28 °C	[5]	
1.019 g/cm ³	[3]	
Boiling Point	204 °C (at 760 torr)	[3]
87 °C at 15 torr	[5]	
30–32 °C at 0.08-0.12 mm Hg	[2]	
Refractive Index	1.4826 (estimate)	[3]
pKa	9.07 ± 0.10 (Predicted)	[3]

Boiling Point and Volatility

The boiling point of 2-cyanoethanethiol is highly dependent on pressure, as indicated by the multiple data points. The value of 204 °C suggests that at atmospheric pressure, the compound requires significant thermal energy to vaporize.[3] However, its volatility increases dramatically under vacuum, with a boiling point of 87 °C at 15 torr.[5] This property is fundamental to its purification via vacuum distillation, a standard protocol for separating it from less volatile impurities or reaction byproducts. The causality behind this is the reduction in atmospheric pressure, which lowers the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Density and Solubility

With a density of approximately 1.07 g/cm³, 2-cyanoethanethiol is slightly denser than water.[2] It is reported to be partially soluble in water and soluble in most organic solvents.[5] This

solubility profile is consistent with its molecular structure: the polar nitrile group can engage in dipole-dipole interactions with polar solvents like water, while the ethyl backbone provides lipophilic character, promoting solubility in organic media. The thiol group, being less polar than an alcohol's hydroxyl group, contributes moderately to its water solubility.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification. The following data are characteristic of 2-cyanoethanethiol and serve as a self-validating system for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) provides information on the hydrogen environments within the molecule. For 2-cyanoethanethiol, the following chemical shifts are reported in deuteriochloroform (CDCl_3):

- δ 1.79 ppm (t, $J = 8.6$ Hz, 1H): This triplet corresponds to the proton of the thiol ($-\text{SH}$) group. It is split into a triplet by the two adjacent methylene protons.
- δ 2.65–2.71 ppm (m, 2H): This multiplet represents the two protons on the carbon adjacent to the nitrile group ($\text{NC}-\text{CH}_2-$).
- δ 2.73–2.82 ppm (m, 2H): This multiplet is assigned to the two protons on the carbon adjacent to the sulfur atom ($-\text{CH}_2-\text{SH}$).^[5]

The integration of these peaks (1:2:2) confirms the ratio of protons in the different chemical environments, validating the molecular structure.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

- Infrared (IR) Spectroscopy: The IR spectrum of 2-cyanoethanethiol will exhibit characteristic absorption bands corresponding to its functional groups. A key peak will be the $\text{C}\equiv\text{N}$ (nitrile) stretch, typically appearing in the range of $2220\text{--}2260\text{ cm}^{-1}$. Another important feature is the S-H (thiol) stretch, which is a weak band usually found around $2550\text{--}2600\text{ cm}^{-1}$. The presence of these two peaks is strong evidence for the compound's structure.

- **Mass Spectrometry (MS):** In a mass spectrum, 2-cyanoethanethiol will show a molecular ion peak (M^+) corresponding to its molecular weight (87.14 g/mol).^{[4][6]} Fragmentation patterns can further confirm the structure, with characteristic losses of SH, CN, or other small fragments.

Experimental Protocols

The following outlines the methodologies for the synthesis and purification of 2-cyanoethanethiol, reflecting established laboratory practices.

Synthesis of 2-Cyanoethanethiol

A common preparative method involves the reaction of 3-chloropropionitrile with thiourea, followed by hydrolysis of the resulting isothiuronium salt.^[2] An alternative, high-yield process starts from thiodipropionitrile.^{[7][8][9]}

Caption: High-level workflow for the synthesis of 2-Cyanoethanethiol.

Protocol: Synthesis from Thiodipropionitrile^{[7][9]}

- **Thiodipropionitrile Formation:** React a molar excess of acrylonitrile with an alkaline hydrosulfide (e.g., sodium hydrosulfide) to form thiodipropionitrile. This reaction is exothermic and requires careful temperature control.
- **Cleavage Reaction:** React the resulting thiodipropionitrile with additional alkaline hydrosulfide in the presence of a base, such as sodium hydroxide.^{[7][8][9]} This step cleaves the sulfide bridge to yield the desired 2-cyanoethanethiol.^[1] The reaction is typically allowed to exotherm to around 50-60°C.^{[7][9]}
- **Workup:** After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl).
- **Extraction:** The product is then extracted from the aqueous solution using a suitable organic solvent.
- **Isolation:** The final product is isolated via distillation, typically under reduced pressure.

Purification by Vacuum Distillation

Causality: Vacuum distillation is the method of choice due to the compound's high boiling point at atmospheric pressure and its potential for decomposition at elevated temperatures. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the molecule's integrity.

Protocol:

- **Apparatus Setup:** Assemble a standard vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
- **Crude Product:** Charge the distillation flask with the crude 2-cyanoethanethiol from the synthesis workup.
- **Vacuum Application:** Gradually apply vacuum to the system using a vacuum pump protected by a cold trap.
- **Heating:** Gently heat the distillation flask using a heating mantle.
- **Fraction Collection:** Collect the fraction that distills at the expected temperature and pressure (e.g., 87 °C at 15 torr).[5] Monitor the distillation head temperature closely to ensure a pure fraction is collected.

Safety, Handling, and Storage

Trustworthiness through Self-Validation: Adherence to rigorous safety protocols is a self-validating system for preventing incidents and ensuring experimental reproducibility.

- **Handling:** 2-Cyanoethanethiol is described as malodorous and should always be handled in a well-ventilated fume hood.[5] Due to its potential toxicity (harmful if swallowed or in contact with skin), appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[1][2]
- **Storage:** The thiol group is susceptible to oxidation, particularly on exposure to air or base, which can lead to the formation of the corresponding disulfide, 3,3'-dithiobispropionitrile.[5] Therefore, it is recommended to store 2-cyanoethanethiol under an inert atmosphere (e.g., nitrogen or argon). For short-term storage, refrigeration at -20°C is possible, while long-term storage should be at -78°C.[3][5]

- Stability: The compound should be used as soon as possible after preparation or purification to minimize degradation.[5]

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